molecular formula C9H9ClINO2 B1442433 Ethyl 4-amino-2-chloro-5-iodobenzoate CAS No. 1057076-51-3

Ethyl 4-amino-2-chloro-5-iodobenzoate

Cat. No. B1442433
M. Wt: 325.53 g/mol
InChI Key: MEPSDXXBKWYBKK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of Ethyl 4-amino-2-chloro-5-iodobenzoate involves the reaction of ethyl 4-amino-2-chlorobenzoate with iodine in the presence of silver (I) sulphate . The reaction is carried out in ethanol at room temperature for 45 minutes . The yield of this reaction is approximately 74% .


Molecular Structure Analysis

The molecular weight of Ethyl 4-amino-2-chloro-5-iodobenzoate is 325.53 . The compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 4-amino-2-chloro-5-iodobenzoate is employed in the synthesis of new chemical compounds with potential applications in various fields. For instance, the synthesis of thiazolo[5,4-d]pyrimidines using a mixture of ethyl chloroformate and DMF demonstrates the utility of related compounds in producing chemicals with potential biological activity (El-bayouki & Basyouni, 1988). Similarly, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize new agents with apoptosis-inducing properties for breast cancer treatment (Gad et al., 2020).

Material Science and Crystallography

In material science and crystallography, derivatives of ethyl 4-amino-2-chloro-5-iodobenzoate are involved in forming complex structures. For example, reactions involving 2-iodobenzoic acid, closely related to ethyl 4-amino-2-chloro-5-iodobenzoate, result in the formation of binuclear neutral complexes analyzed using X-ray crystallography (Bondarenko & Adonin, 2021).

Organic Synthesis and Medicinal Chemistry

In organic synthesis and medicinal chemistry, ethyl 4-amino-2-chloro-5-iodobenzoate and its derivatives are key intermediates. For example, the synthesis of 2-chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic, a related compound, showcases the synthesis of intermediates with potential applications in medicinal chemistry (Zheng-hong, 2009).

Environmental Studies

In environmental studies, research on derivatives like ethyl 4-aminobenzoate (Et-PABA) has provided insights into the environmental behavior of UV filters. Et-PABA is used in sunscreens and anesthetic ointments, and studies on its occurrence in environmental waters and its photocatalytic profile are significant for understanding environmental impacts (Li et al., 2017).

properties

IUPAC Name

ethyl 4-amino-2-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPSDXXBKWYBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-chloro-5-iodobenzoate

Synthesis routes and methods

Procedure details

An iodine solution in ethanol was admixed with silver(I) sulphate and ethyl 4-amino-2-chlorobenzoate and then stirred at room temperature for 45 min. The reaction mixture was filtered through a frit and the filtrate was concentrated under reduced pressure. The residue was slurried in EtOAc and admixed with dilute sodium hydrogencarbonate solution. Once everything had gone into solution, the aqueous phase was removed and sodium thiosulphate was dissolved therein. The organic phase was washed again with the aqueous phase, and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulphate, filtered and concentrated under reduced pressure. Column chromatography purification on silica gel with cyclohexane/ethyl acetate as the eluent (gradient from 10% ethyl acetate to 33% ethyl acetate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Zeinyeh, YJ Esvan, B Josselin, B Baratte… - Bioorganic & Medicinal …, 2019 - Elsevier
New pyrido[3,4-g]quinazoline derivatives were prepared and evaluated for their inhibitory potency toward 5 protein kinases (CLK1, DYRK1A, GSK3, CDK5, CK1). A related pyrido[4,3-h]…
Number of citations: 11 www.sciencedirect.com
YJ Esvan, W Zeinyeh, T Boibessot, L Nauton… - European Journal of …, 2016 - Elsevier
The design and synthesis of new pyrido[3,4-g]quinazoline derivatives is described as well as their protein kinase inhibitory potencies toward five CMGC family members (CDK5, CK1, …
Number of citations: 36 www.sciencedirect.com

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